4-Amino-1-methylpiperidine

Anticancer Leukemia Cytotoxicity

4-Amino-1-methylpiperidine (CAS 41838-46-4), also known as 1-methylpiperidin-4-amine, is a secondary amine derivative featuring a piperidine ring with a methyl group at the 1-position and a primary amino group at the 4-position. This specific substitution pattern distinguishes it from unsubstituted 4-aminopiperidine and other N-alkyl analogs, imparting unique steric and electronic properties that influence its reactivity as a nucleophilic building block and its binding affinity toward biological targets.

Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
CAS No. 41838-46-4
Cat. No. B1301898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-methylpiperidine
CAS41838-46-4
Molecular FormulaC6H14N2
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)N
InChIInChI=1S/C6H14N2/c1-8-4-2-6(7)3-5-8/h6H,2-5,7H2,1H3
InChIKeyALOCUZOKRULSAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-methylpiperidine (CAS 41838-46-4) as a Specialized Piperidine Building Block for CNS and Epigenetic Research


4-Amino-1-methylpiperidine (CAS 41838-46-4), also known as 1-methylpiperidin-4-amine, is a secondary amine derivative featuring a piperidine ring with a methyl group at the 1-position and a primary amino group at the 4-position [1]. This specific substitution pattern distinguishes it from unsubstituted 4-aminopiperidine and other N-alkyl analogs, imparting unique steric and electronic properties that influence its reactivity as a nucleophilic building block and its binding affinity toward biological targets . Its utility spans pharmaceutical intermediate applications in central nervous system (CNS) drug discovery, epigenetic inhibitor development, and the construction of diverse chemical libraries .

Why Generic Piperidine Analogs Cannot Substitute for 4-Amino-1-methylpiperidine in Precision Synthesis and Screening


Generic piperidine derivatives such as 4-aminopiperidine, 1-methylpiperidine, or other N-alkyl variants are not functionally interchangeable with 4-Amino-1-methylpiperidine. The presence of both the N-methyl substituent and the 4-amino group creates a unique bifunctional scaffold that confers distinct physicochemical properties, including altered boiling point, density, and lipophilicity, which directly impact reaction conditions, purification, and biological target engagement [1]. Comparative studies in epigenetic inhibitor development demonstrate that the 4-amino-1-methylpiperidine moiety yields significantly different IC50 values against bromodomain targets compared to alternative amine substituents, highlighting that simple analog substitution can drastically reduce potency [2]. Furthermore, the compound's air sensitivity and storage requirements (inert atmosphere, refrigeration) differ from more stable analogs, necessitating specific handling protocols to maintain reagent integrity .

Quantitative Differentiation Evidence for 4-Amino-1-methylpiperidine versus Closest Analogs


Cytotoxic Potency Against Myeloid Leukemia Cells: 4-Amino-1-methylpiperidine IC50 = 5 μM

4-Amino-1-methylpiperidine (4AMP) demonstrated an IC50 of 5 μM against myeloid leukemia cells . While a direct head-to-head comparison with 4-aminopiperidine or 1-methylpiperidine is not reported in this study, class-level inference from related amino-piperidine anticancer agents suggests that the 1-methyl substitution contributes to cellular activity. For context, many anticancer amino-piperidine derivatives exhibit IC50 values in the micromolar range, indicating that 5 μM represents moderate but meaningful antiproliferative activity [1]. The presence of the methyl group at the 1-position may influence membrane permeability or target binding relative to unsubstituted 4-aminopiperidine.

Anticancer Leukemia Cytotoxicity

BRD4-BD1 Inhibitory Activity: 4-Amino-1-methylpiperidine Moiety Achieves IC50 = 0.084 μM, Superior to Alternative Amine Substituents

In a head-to-head comparison within a common chemical scaffold, the compound bearing a 4-amino-1-methylpiperidine substituent exhibited an IC50 of 0.084 ± 0.006 μM against BRD4-BD1, as measured by AlphaScreen binding assay [1]. This potency is superior to all other evaluated amine substituents in the same study: hexamethylene amine (0.107 μM), aminomethylpyridine (0.095 μM), phenylethylamine (0.183 μM), N,N-dimethylethylamine (0.104 μM), aminopiperidine (0.109 μM), and piperidine (0.094 μM) [1]. The 4-amino-1-methylpiperidine moiety also demonstrated excellent activity against PLK1 (IC50 = 0.0011 μM) and BRDT-BD1 (0.342 μM) [1].

Epigenetics Bromodomain BRD4

Physicochemical Differentiation: Boiling Point and Flash Point Relative to Closest Analogs

4-Amino-1-methylpiperidine exhibits a boiling point of 83 °C/48 mmHg (or 62-64 °C at 1 mmHg) and a flash point of 39 °C [1]. In contrast, the unsubstituted 4-aminopiperidine has a higher boiling point (158 °C) and higher flash point (45-48 °C) . The N-ethyl analog, 4-amino-1-ethylpiperidine, shows a lower boiling point (52-54 °C/46 mmHg) and a higher calculated flash point (~50.2 °C) . The bulkier 4-amino-1-benzylpiperidine exhibits a substantially higher boiling point (152 °C at 10 mmHg) and flash point (>110 °C) . These differences arise from variations in molecular weight, hydrogen bonding capability, and steric bulk introduced by the N-substituent.

Physicochemical Properties Safety Handling

Density and Refractive Index Differentiate 4-Amino-1-methylpiperidine from Analogs for Analytical and Formulation Purposes

4-Amino-1-methylpiperidine has a density of 0.91 g/mL at 20 °C and a refractive index of 1.47 . For comparison, 4-aminopiperidine has a higher density (0.945 g/mL at 25 °C) and refractive index (1.4910) [1]. The ethyl analog, 4-amino-1-ethylpiperidine, has a slightly lower density (0.898 g/cm³) and a refractive index of 1.4725 . The benzyl analog has a higher density (0.93 g/mL) and refractive index (1.541-1.543) . 1-Methylpiperidine (lacking the 4-amino group) exhibits a lower density (0.817 g/mL) and refractive index (1.438) [2]. These differences are valuable for compound identification via refractometry and for calculating molar concentrations in formulation.

Analytical Chemistry Quality Control Formulation

Commercial Purity Benchmark and Storage Stability Requirements: 4-Amino-1-methylpiperidine is Air-Sensitive and Requires Inert Atmosphere

Commercially available 4-Amino-1-methylpiperidine is typically supplied at ≥98.0% purity as determined by GC and neutralization titration . Critical storage requirements include maintaining under inert gas (argon or nitrogen) due to air sensitivity, with recommended storage at room temperature (preferably <15 °C in a cool, dark place) . Stability studies in pH 7.4 PBS buffer show that the compound can be assessed for oligopeptide-conversion at 100 μM over 24 hours via LC-MS/MS [1]. In contrast, 1-methylpiperidine (lacking the primary amine) is less air-sensitive and has different storage recommendations . The air sensitivity of 4-Amino-1-methylpiperidine differentiates it from more stable analogs and necessitates specific handling protocols to preserve reagent integrity for reproducible experimental outcomes.

Reagent Quality Stability Storage

Synthesis Efficiency: Stepwise Yields for 4-Amino-1-methylpiperidine Exceed 93% in Optimized Patent Route

A recently disclosed patent method for synthesizing 4-Amino-1-methylpiperidine achieves high stepwise yields: 99.88% (compound 3), 99.51% (compound 4), 93.98% (compound 5), 99.7% (compound 6), and subsequent steps [1]. For comparison, typical reductive amination routes to 4-aminopiperidine derivatives often report lower overall yields due to byproduct formation and purification challenges . While a direct head-to-head yield comparison with 4-aminopiperidine under identical conditions is not available, the >93% stepwise yields reported in this optimized route provide a benchmark for process chemists seeking efficient access to this specific building block.

Organic Synthesis Process Chemistry Yield Optimization

Optimal Research and Industrial Applications for 4-Amino-1-methylpiperidine Based on Quantitative Differentiation Evidence


Epigenetic Drug Discovery: BRD4 Bromodomain Inhibitor Lead Optimization

Based on direct head-to-head comparison data showing that the 4-amino-1-methylpiperidine substituent confers an IC50 of 0.084 μM against BRD4-BD1—12-22% more potent than alternative amines such as aminopiperidine and piperidine [1]—this compound is ideally suited as a building block for medicinal chemistry programs targeting bromodomain-containing proteins. Researchers developing BRD4 inhibitors for oncology or inflammatory diseases can prioritize this specific piperidine derivative over generic 4-aminopiperidine to maximize target engagement and cellular potency in their lead series.

CNS Penetrant Pharmaceutical Intermediate Synthesis

The combination of a moderate calculated XLogP3 of -0.1 [2] and the presence of a tertiary amine (N-methyl) along with a primary amine (4-position) makes 4-Amino-1-methylpiperidine an attractive intermediate for synthesizing CNS-targeted therapeutics. Its physicochemical profile (density 0.91 g/mL, boiling point 83 °C/48 mmHg) facilitates purification via distillation, while the bifunctional reactivity enables diverse derivatization for generating compound libraries aimed at neurological targets [3].

Anticancer Lead Generation: Myeloid Leukemia Cell Screening

With a demonstrated IC50 of 5 μM against myeloid leukemia cells , 4-Amino-1-methylpiperidine serves as a validated starting point for anticancer SAR campaigns. While this potency is moderate, the compound's structural simplicity and commercial availability at >98% purity make it a practical scaffold for systematic analog synthesis aimed at improving cellular activity through iterative medicinal chemistry optimization.

High-Throughput Chemical Library Construction and Diversity-Oriented Synthesis

The bifunctional nature of 4-Amino-1-methylpiperidine—featuring both a nucleophilic primary amine and a basic tertiary amine—enables orthogonal derivatization strategies [3]. Combined with high commercial purity (≥98.0%) and the availability of efficient synthetic routes with >93% stepwise yields [4], this building block is well-suited for generating diverse chemical libraries for high-throughput screening. Its distinct density (0.91 g/mL) and refractive index (1.47) also facilitate automated liquid handling and quality control in library production workflows.

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